![molecular formula C18H15NO2S B11814727 2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)
2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 4-methylphenyl and a phenyl group, along with an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Acetic Acid Moiety Addition: The acetic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or copper may be used to facilitate the reactions, and advanced purification methods like recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aryl halides with catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]ethanol: Similar structure but with an ethanol group instead of acetic acid.
2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]propanoic acid: Similar structure but with a propanoic acid group.
Uniqueness
The presence of the acetic acid moiety in 2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid provides unique chemical properties, such as increased solubility in water and the ability to form hydrogen bonds, which may enhance its biological activity and make it a valuable compound in various applications.
特性
分子式 |
C18H15NO2S |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H15NO2S/c1-12-7-9-13(10-8-12)17-15(11-16(20)21)19-18(22-17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,21) |
InChIキー |
HCQYKZYXBSVPCE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



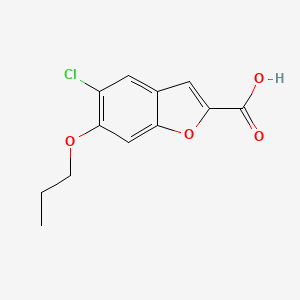

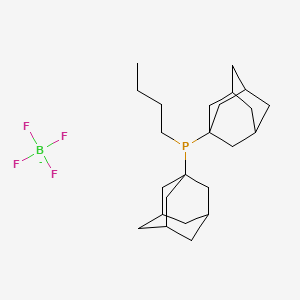
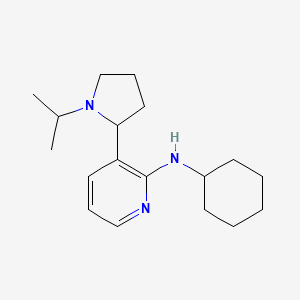
![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)



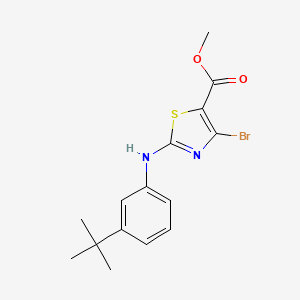

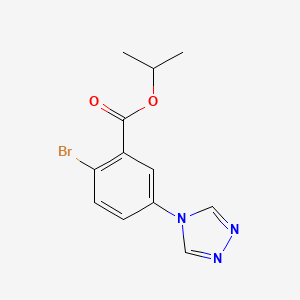
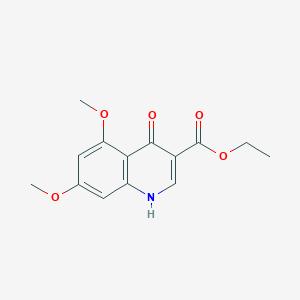
![3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11814738.png)
